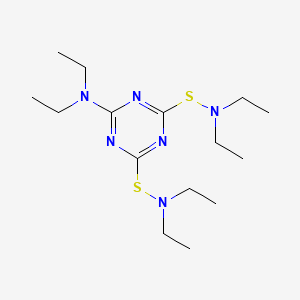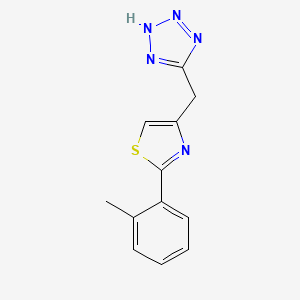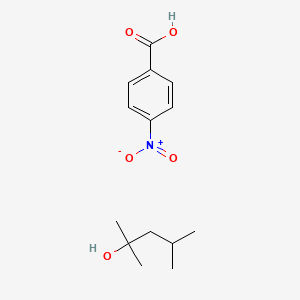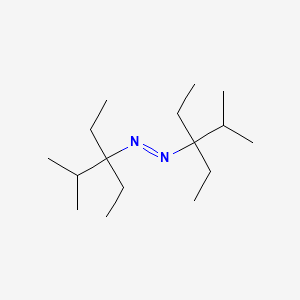![molecular formula C21H26O2 B14635050 1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one CAS No. 56117-26-1](/img/structure/B14635050.png)
1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one is an organic compound characterized by its biphenyl structure with a heptyloxy group and an ethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one typically involves the reaction of 4-bromo-1-heptyloxybenzene with phenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene. The resulting biphenyl intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The heptyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethanoic acid.
Reduction: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethanol.
Substitution: 1-[4’-(Alkoxy)[1,1’-biphenyl]-4-yl]ethan-1-one.
Aplicaciones Científicas De Investigación
1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
4’-(Heptyloxy)-[1,1’-biphenyl]-4-carbonitrile: Similar structure but with a nitrile group instead of an ethanone group.
1-[4-(Heptyloxy)phenyl]ethan-1-one: Similar structure but lacks the biphenyl moiety.
Uniqueness: 1-[4’-(Heptyloxy)[1,1’-biphenyl]-4-yl]ethan-1-one is unique due to its combination of a heptyloxy group and a biphenyl structure with an ethanone moiety
Propiedades
Número CAS |
56117-26-1 |
|---|---|
Fórmula molecular |
C21H26O2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-[4-(4-heptoxyphenyl)phenyl]ethanone |
InChI |
InChI=1S/C21H26O2/c1-3-4-5-6-7-16-23-21-14-12-20(13-15-21)19-10-8-18(9-11-19)17(2)22/h8-15H,3-7,16H2,1-2H3 |
Clave InChI |
UDYYIRJQSOSZAA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


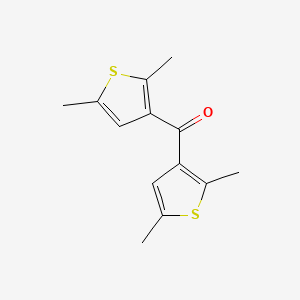

methanolate](/img/structure/B14634992.png)

![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
